1,3-Isoindolinedione, 2-(2,4-dioxopentyl)
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Overview
Description
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) is a chemical compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isoindolinedione, 2-(2,4-dioxopentyl) can be achieved through various methods. One notable approach involves the reaction of isoindoline derivatives under solventless conditions. This method is considered environmentally friendly and follows green chemistry principles . The reaction typically involves simple heating and relatively quick solventless reactions, followed by purification using green methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions can be scaled up for industrial applications, ensuring efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoindoline derivatives .
Scientific Research Applications
1,3-Isoindolinedione, 2-(2,4-dioxopentyl) has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3.
Neurodegenerative Diseases: It has shown potential in inhibiting β-amyloid protein aggregation, indicating its capacity in treating Alzheimer’s disease.
Cancer Research: Isoindoline-1,3-dione derivatives have been investigated for their anticancer properties, particularly against blood cancer cell lines.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Isoindolinedione, 2-(2,4-dioxopentyl) involves its interaction with molecular targets such as the dopamine receptor D3. Molecular docking studies have shown that this compound interacts with key amino acid residues at the receptor’s allosteric binding site, suggesting its potential as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates its role in neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(2,4-dioxopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11NO4/c1-8(15)6-9(16)7-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3 |
InChI Key |
BXZJQMPHLFGJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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